molecular formula C12H26N2O6 B14299086 (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium

(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium

Katalognummer: B14299086
Molekulargewicht: 294.34 g/mol
InChI-Schlüssel: PMAZTBMJWTVESK-BUHFOSPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple ethoxy groups and azaniumylidene functionalities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium typically involves multi-step organic reactions. One common method includes the oxidative esterification of ethylene glycol in the presence of methanol and a catalyst such as Au/ZnO . The reaction conditions often require precise temperature control and the use of specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative esterification processes, utilizing advanced catalytic systems to optimize efficiency and reduce costs. The development of efficient catalysts, such as those prepared using impregnation, colloidal-deposition, and co-precipitation methods, is crucial for the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative esterification can produce methyl glycolate as a major product .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological systems. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo specific chemical reactions makes it a candidate for drug development and targeted therapies.

Industry

In industrial applications, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, triggering specific biochemical reactions. These interactions can lead to various effects, such as the modulation of enzyme activity or the alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other ethoxy-substituted azaniumylidene derivatives and related organic molecules with comparable structures.

Uniqueness

What sets (E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new possibilities for its use.

Eigenschaften

Molekularformel

C12H26N2O6

Molekulargewicht

294.34 g/mol

IUPAC-Name

(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium

InChI

InChI=1S/C12H26N2O6/c1-5-17-11(18-6-2)9-13(15)14(16)10-12(19-7-3)20-8-4/h11-12H,5-10H2,1-4H3/b14-13+

InChI-Schlüssel

PMAZTBMJWTVESK-BUHFOSPRSA-N

Isomerische SMILES

CCOC(C/[N+](=[N+](/CC(OCC)OCC)\[O-])/[O-])OCC

Kanonische SMILES

CCOC(C[N+](=[N+](CC(OCC)OCC)[O-])[O-])OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.